molecular formula C27H42O5 B13438125 (7alpha,12alpha)-7,12-Dihydroxy-3-oxo-cholest-4-en-26-oic Acid

(7alpha,12alpha)-7,12-Dihydroxy-3-oxo-cholest-4-en-26-oic Acid

Cat. No.: B13438125
M. Wt: 446.6 g/mol
InChI Key: PEIQVFBLXUEBGA-REUWSYPNSA-N
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Description

(7alpha,12alpha)-7,12-Dihydroxy-3-oxo-cholest-4-en-26-oic Acid is a bile acid derivative that plays a significant role in various biological processes. This compound is known for its involvement in the metabolism of cholesterol and bile acids, making it an important subject of study in biochemistry and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7alpha,12alpha)-7,12-Dihydroxy-3-oxo-cholest-4-en-26-oic Acid typically involves the hydroxylation of cholesterol derivatives. The process often requires specific enzymes such as cytochrome P450, which catalyzes the hydroxylation at the 7alpha and 12alpha positions . The reaction conditions usually involve the presence of NADPH as a hydrogen donor .

Industrial Production Methods

Industrial production of this compound may involve microbial fermentation processes where genetically engineered microorganisms express the necessary enzymes to convert cholesterol into the desired bile acid derivative. This method is advantageous due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(7alpha,12alpha)-7,12-Dihydroxy-3-oxo-cholest-4-en-26-oic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under mild to moderate temperatures and neutral to slightly acidic pH conditions .

Major Products Formed

The major products formed from these reactions include various hydroxylated and keto derivatives of the original compound. These derivatives often retain the biological activity of the parent compound and can be used in further biochemical studies .

Scientific Research Applications

(7alpha,12alpha)-7,12-Dihydroxy-3-oxo-cholest-4-en-26-oic Acid has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its role in bile acid metabolism. It acts as an intermediate in the biosynthesis of cholic acid and chenodeoxycholic acid, which are crucial for the digestion and absorption of dietary fats. The molecular targets include enzymes like cytochrome P450, which catalyze the hydroxylation reactions necessary for its conversion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7alpha,12alpha)-7,12-Dihydroxy-3-oxo-cholest-4-en-26-oic Acid is unique due to its specific hydroxylation pattern and its role as an intermediate in the biosynthesis of primary bile acids. This makes it a valuable compound for studying the regulation of cholesterol and bile acid metabolism .

Properties

Molecular Formula

C27H42O5

Molecular Weight

446.6 g/mol

IUPAC Name

(6R)-6-[(7R,8R,9S,10R,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid

InChI

InChI=1S/C27H42O5/c1-15(6-5-7-16(2)25(31)32)19-8-9-20-24-21(14-23(30)27(19,20)4)26(3)11-10-18(28)12-17(26)13-22(24)29/h12,15-16,19-24,29-30H,5-11,13-14H2,1-4H3,(H,31,32)/t15-,16?,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1

InChI Key

PEIQVFBLXUEBGA-REUWSYPNSA-N

Isomeric SMILES

C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)O)C

Canonical SMILES

CC(CCCC(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4=CC(=O)CCC34C)O)O)C

Origin of Product

United States

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